molecular formula C8H11ClO5 B1618599 2,4,6-Trimethylpyrylium perchlorate CAS No. 940-93-2

2,4,6-Trimethylpyrylium perchlorate

Cat. No.: B1618599
CAS No.: 940-93-2
M. Wt: 222.62 g/mol
InChI Key: SPTGLTSDLLDPOO-UHFFFAOYSA-M
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Description

2,4,6-Trimethylpyrylium perchlorate is a heterocyclic organic compound known for its unique chemical properties and reactivity. It is a pyrylium salt, characterized by a positively charged oxygen atom within a six-membered ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylpyrylium perchlorate can be synthesized through several methods. One common method involves the reaction of mesityl oxide with perchloric acid in the presence of acetic anhydride. The reaction is highly exothermic and must be carefully controlled to prevent explosive hazards . Another method involves the use of 2,6-dimethylpyrone and methylmagnesium halides .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. Safety measures are paramount due to the compound’s explosive nature. The reaction conditions are optimized to ensure maximum yield and purity while minimizing risks .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylpyrylium perchlorate undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution. It reacts with nucleophiles such as sodium cyanide to form conjugated acyclic compounds . The compound can also participate in oxidation reactions, forming carbonyl derivatives .

Common Reagents and Conditions:

    Nucleophilic Addition: Sodium cyanide in aqueous solution.

    Oxidation: Hypobromite or other oxidizing agents.

Major Products:

Mechanism of Action

The mechanism of action of 2,4,6-trimethylpyrylium perchlorate involves its reactivity as a pyrylium salt. The positively charged oxygen atom within the ring structure makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethylpyrylium perchlorate is unique due to its high reactivity and versatility in forming various derivatives. Its methyl groups provide distinct steric and electronic properties compared to other pyrylium salts, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2,4,6-trimethylpyrylium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O.ClHO4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTGLTSDLLDPOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[O+]C(=C1)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240198
Record name Pyrylium, 2,4,6-trimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-93-2
Record name Pyrylium, 2,4,6-trimethyl-, perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrylium, 2,4,6-trimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethylpyrylium perchlorate
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2,4,6-Trimethylpyrylium perchlorate
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2,4,6-Trimethylpyrylium perchlorate
Reactant of Route 6
2,4,6-Trimethylpyrylium perchlorate

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